4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)phthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)phthalazin-1-amine is a synthetic organic compound that belongs to the class of phthalazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)phthalazin-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the fluorophenyl group: The 4-fluorophenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the phthalazine ring: This step involves the cyclization of the intermediate compounds to form the phthalazine ring.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)phthalazin-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)phthalazin-1-amine
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)phthalazin-1-amine
Uniqueness
The presence of the 4-fluorophenyl group in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)phthalazin-1-amine may impart unique properties, such as increased biological activity or altered chemical reactivity, compared to its analogs with different substituents.
Properties
Molecular Formula |
C19H16FN5 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)phthalazin-1-amine |
InChI |
InChI=1S/C19H16FN5/c1-12-11-13(2)25(24-12)19-17-6-4-3-5-16(17)18(22-23-19)21-15-9-7-14(20)8-10-15/h3-11H,1-2H3,(H,21,22) |
InChI Key |
MNJAVAITNPCGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.